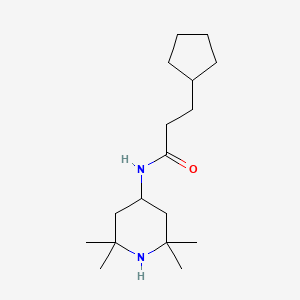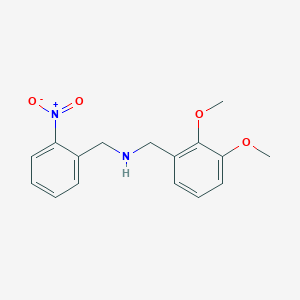![molecular formula C12H8N2O3 B5795550 [(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)
[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile is a chemical compound with a complex structure that has been of great interest to scientists due to its potential applications in scientific research. This compound is also known as MMDA-2, and it belongs to the family of phenethylamines. MMDA-2 is a potent psychedelic drug that has been used in research studies to investigate its mechanism of action and physiological effects.
作用機序
The mechanism of action of MMDA-2 is complex and not fully understood. However, studies have shown that MMDA-2 activates serotonin receptors in the brain, specifically the 5-HT2A receptor. This activation leads to changes in brain function and altered states of consciousness. MMDA-2 has also been shown to increase the release of dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MMDA-2 has been shown to have a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiration. MMDA-2 also alters brain function, leading to altered states of consciousness, changes in perception, and altered emotional states. These effects are believed to be mediated by the activation of serotonin and dopamine receptors in the brain.
実験室実験の利点と制限
MMDA-2 has several advantages and limitations for lab experiments. One advantage is its potency, which allows for smaller doses to be used in experiments. MMDA-2 is also relatively stable, which makes it easier to handle and store. However, one limitation is its psychoactive effects, which can make it difficult to conduct experiments that require participants to remain alert and focused. Another limitation is the complexity of its synthesis, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for research on MMDA-2. One direction is the investigation of its potential applications in the treatment of mental health disorders such as depression and anxiety. Another direction is the investigation of its mechanism of action and its interactions with other neurotransmitters in the brain. Additionally, research could focus on developing new synthesis methods for MMDA-2 that are more efficient and cost-effective. Finally, further research could explore the potential applications of MMDA-2 in other fields such as neuroscience and pharmacology.
合成法
The synthesis of [(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile is a complex process that involves several steps. The synthesis starts with the reaction of 3,4-methylenedioxyphenylacetone with malononitrile in the presence of a catalyst such as sodium ethoxide. The resulting product is then subjected to a series of reactions that lead to the formation of MMDA-2. The synthesis of MMDA-2 is a challenging process that requires expertise in organic chemistry.
科学的研究の応用
MMDA-2 has been used in scientific research to investigate its potential applications in various fields. One of the main areas of research has been the investigation of its mechanism of action. MMDA-2 is a potent psychedelic drug that has been shown to activate serotonin receptors in the brain. This activation leads to changes in brain function and altered states of consciousness. MMDA-2 has also been studied for its potential applications in the treatment of mental health disorders such as depression and anxiety.
特性
IUPAC Name |
2-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c1-15-10-3-8(2-9(5-13)6-14)4-11-12(10)17-7-16-11/h2-4H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSIGYGWOOWKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)


![3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5795528.png)

![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
![methyl 7-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5795579.png)